molecular formula C105H153N27O36S5 B050792 Sarafotoxin S 6c (reduced) CAS No. 116495-45-5

Sarafotoxin S 6c (reduced)

Número de catálogo: B050792
Número CAS: 116495-45-5
Peso molecular: 2519.8 g/mol
Clave InChI: NBWXJBFLULMNEY-JHOSIGDNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sarafotoxin S 6c (reduced) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups . The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of Sarafotoxin S 6c (reduced) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .

Types of Reactions:

    Oxidation: Sarafotoxin S 6c (reduced) can undergo oxidation reactions, particularly at the cysteine residues, leading to the formation of disulfide bonds.

    Reduction: The compound can be reduced to break disulfide bonds, converting it back to its reduced form.

    Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Standard amino acid derivatives used in SPPS.

Major Products:

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Myocardial Infarction Protection

One of the significant applications of S6c is in cardioprotection during myocardial ischemia. A study demonstrated that administration of S6c prior to coronary artery occlusion significantly reduced myocardial infarct size. In a rat model, hearts treated with S6c exhibited a reduction in infarct size from 35% in controls to approximately 13% in treated groups, alongside preservation of ETB receptor mRNA levels in ischemic tissue . This suggests that S6c may play a protective role by modulating receptor expression and improving myocardial resilience during ischemic events.

Vasoconstriction Studies

S6c's effects on vascular tone have been extensively studied. Research indicated that forearm vasoconstriction responses to S6c were preserved in patients with essential hypertension, contrasting with the impaired response to endothelin-1 (ET-1). This finding suggests that while ET-1 signaling may be downregulated in hypertensive conditions, the ETB receptor pathway remains functional when activated by S6c . Such insights highlight the potential for S6c in exploring vascular responses and therapeutic strategies for managing hypertension.

Renal Applications

Vasoconstriction Mechanisms

S6c has been implicated in renal vasoconstriction mechanisms. Studies have shown that intra-arterial administration of S6c leads to significant reductions in renal blood flow, indicating its role as a potent vasoconstrictor in renal physiology . Understanding these mechanisms is crucial for developing treatments for renal pathologies where endothelin signaling is dysregulated.

Osteoblastic Activity

S6c has also been investigated for its effects on osteoblastic cells. In a study involving MC3T3-E1 osteoblast-like cells, it was found that certain sarafotoxins, including S6c, did not stimulate prostaglandin E2 synthesis as effectively as other endothelin peptides. This indicates a potential role for S6c in modulating bone metabolism through endothelin receptor pathways .

Summary of Key Findings

Application Area Key Findings
Cardiovascular Reduces myocardial infarct size; preserves ETB receptor mRNA levels during ischemia .
Vasoconstriction Maintains vasoconstriction response in hypertensive patients; effective in renal vasoconstriction .
Osteoblastic Activity Limited stimulation of prostaglandin synthesis compared to other endothelins .

Comparación Con Compuestos Similares

Sarafotoxin S 6c (reduced) is part of a family of endothelin-like peptides, including Sarafotoxin S 6a, Sarafotoxin S 6b, and endothelins. These compounds share structural similarities but differ in their receptor selectivity and physiological effects . For example:

Sarafotoxin S 6c (reduced) is unique in its high selectivity for endothelin-B receptors and its potent vasoconstrictive effects, making it a valuable tool in cardiovascular research .

Actividad Biológica

Sarafotoxin S6c (S6c) is a member of the sarafotoxin family, which are toxins derived from the venom of the Atractaspis engaddensis snake. These compounds exhibit significant biological activities primarily through their interaction with endothelin receptors, particularly the endothelin receptor type B (ETB). This article explores the biological activity of S6c, focusing on its cardiovascular effects, vasoconstriction properties, and potential therapeutic implications.

Sarafotoxins, including S6c, activate both ETB and endothelin receptor type A (ETA) receptors, which are G-protein-coupled receptors. The binding of S6c to these receptors leads to an increase in intracellular calcium levels, triggering various physiological responses. The specific actions of S6c include:

  • Vasoconstriction : S6c induces rapid vasoconstriction in coronary vessels, leading to increased blood pressure.
  • Positive Inotropic Effects : It enhances heart contractility, which can be beneficial in certain cardiac conditions.
  • Bronchoconstriction : S6c can cause airway resistance due to smooth muscle contraction in the bronchioles, leading to respiratory complications.

Cardiovascular Studies

  • Infarct Size Reduction : A study demonstrated that administration of S6c significantly reduced myocardial infarct size in a rat model subjected to ischemia-reperfusion injury. The infarct size was measured as a percentage of the area at risk:
    • Control Group : 35% ± 5%
    • S6c Treated Group : 13% ± 4% (P < 0.05) .
  • mRNA Preservation : The same study indicated that S6c pretreatment preserved mRNA levels for ETB receptors in ischemic myocardium, suggesting a protective mechanism against receptor downregulation during ischemic events .
  • Vasoconstriction Response : In human studies involving hypertensive patients, forearm vasoconstriction responses to S6c were similar between hypertensive individuals and control subjects, indicating that S6c's effects may be preserved even in pathological states .

Renal Effects

Research has shown that S6c has potent renal vasoconstrictor actions comparable to those of endothelin-1 (ET-1). In pentobarbitone-anesthetized rats, both substances caused significant renal vasoconstriction, highlighting the role of sarafotoxins in renal physiology .

Data Summary

The following table summarizes key findings regarding the biological activity of Sarafotoxin S6c:

Study FocusKey FindingsReference
Myocardial Infarct SizeReduced from 35% ± 5% (control) to 13% ± 4% (S6c)
mRNA PreservationETB receptor mRNA preserved post-S6c treatment
Vasoconstriction in HypertensionNo difference in response between groups
Renal Vasoconstrictor ActivitySimilar effects to endothelin-1

Case Studies and Clinical Implications

Sarafotoxin S6c's ability to reduce myocardial damage during ischemia suggests potential therapeutic applications in cardioprotection during heart attacks. Additionally, its preserved action in hypertensive patients indicates that it could serve as a model for understanding receptor dynamics and developing targeted therapies for hypertension.

Moreover, research into modified forms of sarafotoxins aims to exploit their matrix metalloproteinase inhibitory properties while minimizing toxic effects. Such modifications could lead to new treatments for various conditions, including cardiovascular diseases and cancer metastasis .

Propiedades

IUPAC Name

(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H151N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69(41-170)125-89(152)60(29-49-16-12-11-13-17-49)116-91(154)62(32-72(106)134)118-88(151)59(28-44(2)3)115-96(159)68(40-169)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-172-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(161)70(42-171)126-102(165)81(47(7)131)129-83(146)53(104)39-168/h11-19,37-38,43-48,53,55-70,79-82,109,131-132,168-171H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWXJBFLULMNEY-JHOSIGDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H151N27O37S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151398
Record name Sarafotoxin S 6c (reduced)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2519.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116495-45-5
Record name Sarafotoxin S 6c (reduced)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116495455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarafotoxin S 6c (reduced)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.